Product packaging for Scutebata G(Cat. No.:CAS No. 1207181-63-2)

Scutebata G

Cat. No.: B1179327
CAS No.: 1207181-63-2
M. Wt: 679.8 g/mol
InChI Key: GREIZWACRDERNJ-RXCLYVCLSA-N
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Description

Overview of Neoclerodane Diterpenoids: Classification and Biological Significance

Neoclerodane diterpenoids are a large and structurally diverse class of secondary metabolites found in numerous plant species, as well as in some fungi, bacteria, and marine organisms. wikipedia.orgnih.gov These compounds are characterized by a bicyclic decalin core and a total of 20 carbon atoms. wikipedia.org The clerodane framework can be further classified based on the stereochemistry at the decalin ring junction and the substitution patterns on the core structure. wikipedia.org

The biosynthesis of clerodane diterpenes in plants typically occurs in the chloroplasts and they are structurally related to labdane (B1241275) diterpenes. wikipedia.org Neoclerodane diterpenoids exhibit a wide array of biological activities, which has garnered significant interest from the scientific community. These activities include insect antifeedant properties, which suggests a role in plant defense mechanisms. wikipedia.orgnih.gov Furthermore, various neoclerodane diterpenoids have demonstrated cytotoxic effects against different cancer cell lines in laboratory studies. sci-hub.seresearchgate.net Some have also been investigated for their potential anti-inflammatory, antimicrobial, and antiviral properties. sci-hub.sefrontiersin.orgfrontiersin.org The diverse biological profiles of these compounds underscore their importance as lead structures in drug discovery and development. nih.gov

The Genus Scutellaria as a Rich Source of Bioactive Natural Products

The genus Scutellaria, commonly known as skullcaps, belongs to the Lamiaceae (mint) family and comprises over 500 species distributed worldwide. sci-hub.se Plants of this genus are well-known for producing a rich variety of bioactive secondary metabolites, with flavonoids and diterpenoids being the most prominent classes of compounds isolated. researchgate.netresearchgate.net These phytochemicals have been the subject of extensive research due to their potential pharmacological activities.

Ethnobotanical Importance of Scutellaria barbata in Traditional Medicine

Scutellaria barbata D.Don, also known as Ban-Zhi-Lian in Traditional Chinese Medicine (TCM), is a perennial herb with a long history of medicinal use, particularly in China and Korea. scispace.comtaylorandfrancis.com In TCM, it is traditionally used for its properties of clearing heat, detoxifying, promoting blood circulation to remove stasis, and inducing diuresis to reduce edema. scispace.com Historically, it has been applied for conditions such as sore throat, snake bites, and traumatic injuries. sci-hub.sescispace.comfrontiersin.org Modern clinical applications in traditional medicine systems often involve its use in managing inflammatory conditions and as an adjunct in cancer therapy. scispace.comtaylorandfrancis.commskcc.org

Phytochemical Diversity of Scutellaria barbata

Scutellaria barbata is a chemically diverse plant, containing a wide array of bioactive compounds. researchgate.netscispace.com To date, researchers have isolated and identified numerous constituents, with flavonoids and diterpenoids being the most significant. nih.govresearchgate.net Other classes of compounds present include alkaloids, steroids, polysaccharides, and volatile oils. researchgate.netscispace.com

The flavonoids found in S. barbata are numerous and include compounds such as scutellarin, luteolin, and apigenin. scispace.com These flavonoids are often credited with the antioxidant and anti-inflammatory properties of the plant extracts. taylorandfrancis.com The diterpenoids are predominantly of the neo-clerodane type, which are recognized for their potential cytotoxic and anti-tumor activities. nih.govresearchgate.net The complex phytochemical profile of S. barbata contributes to its various reported biological effects.

Historical Context of Scutebata G: Discovery and Initial Characterization from Scutellaria barbata

This compound was first isolated from the whole plant of Scutellaria barbata. researchgate.net Its discovery was part of broader phytochemical investigations into the constituents of this medicinally important herb. academicjournals.org The chemical formula of this compound is C40H41NO9, and its molecular weight is 679.75 g/mol . medchemexpress.cn

The structure of this compound was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. researchgate.net It is classified as a neo-clerodane diterpenoid. sci-hub.se Research has indicated that this compound exhibits cytotoxic activities against various human cancer cell lines in vitro, including colon cancer (LoVo and HCT-116), liver cancer (SMMC-7721), and breast cancer (MCF-7) cells. sci-hub.se

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H41NO9 B1179327 Scutebata G CAS No. 1207181-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,10-dibenzoyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H41NO9/c1-25-17-18-29(47-34(43)26-12-7-5-8-13-26)31-37(2)19-20-40(22-30(42)46-24-40)50-39(37,4)33(49-35(44)27-14-9-6-10-15-27)32(38(25,31)3)48-36(45)28-16-11-21-41-23-28/h5-17,21,23,29,31-33H,18-20,22,24H2,1-4H3/t29-,31-,32+,33+,37-,38+,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREIZWACRDERNJ-RXCLYVCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C5=CC=CC=C5)OC(=O)C6=CN=CC=C6)C)OC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)C5=CC=CC=C5)OC(=O)C6=CN=CC=C6)C)OC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H41NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901098207
Record name (3S,4′aR,5′S,6′R,6′aR,10′R,10′aS,10′bR)-5′,10′-Bis(benzoyloxy)-1′,2′,4′a,5′,6′,6′a,9′,10′,10′a,10′b-decahydro-4′a,6′a,7′,10′b-tetramethyl-5-oxospiro[furan-3(2H),3′-[3H]naphtho[2,1-b]pyran]-6′-yl 3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207181-63-2
Record name (3S,4′aR,5′S,6′R,6′aR,10′R,10′aS,10′bR)-5′,10′-Bis(benzoyloxy)-1′,2′,4′a,5′,6′,6′a,9′,10′,10′a,10′b-decahydro-4′a,6′a,7′,10′b-tetramethyl-5-oxospiro[furan-3(2H),3′-[3H]naphtho[2,1-b]pyran]-6′-yl 3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207181-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4′aR,5′S,6′R,6′aR,10′R,10′aS,10′bR)-5′,10′-Bis(benzoyloxy)-1′,2′,4′a,5′,6′,6′a,9′,10′,10′a,10′b-decahydro-4′a,6′a,7′,10′b-tetramethyl-5-oxospiro[furan-3(2H),3′-[3H]naphtho[2,1-b]pyran]-6′-yl 3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation and Structural Elucidation Methodologies of Scutebata G

Extraction and Purification Protocols for Scutebata G from Plant Material

The initial steps in obtaining this compound involve extracting the compounds from the plant matrix and then purifying the target molecule from the complex mixture of other plant constituents.

Solvent-Based Extraction Techniques

Extraction from plant material is typically achieved using solvent-based methods that exploit the differential solubility of compounds in various solvents. The choice of solvent or solvent system is crucial and depends on the polarity of the target compounds. For neo-clerodane diterpenoids like this compound, which are generally organic compounds, organic solvents are commonly employed. nih.gov

Common solvent extraction techniques applicable to plant materials include maceration, percolation, Soxhlet extraction, and more advanced methods like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE). nih.gov These methods facilitate the dissolution of intracellular compounds into the solvent by disrupting the plant cell walls and increasing the contact surface area between the plant material and the solvent. The efficiency of extraction can be influenced by factors such as solvent type, temperature, time, and particle size of the plant material. Following the extraction, the solvent containing the dissolved compounds is typically separated from the solid plant residue.

Chromatographic Separation Methods (e.g., column chromatography, HPLC)

Plant extracts are complex mixtures containing numerous compounds. To isolate this compound, chromatographic separation techniques are indispensable. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Column chromatography is a widely used technique for the initial separation of crude extracts into fractions based on polarity or other chemical properties. Different types of stationary phases (e.g., silica (B1680970) gel, reversed-phase silica) and mobile phases (solvent gradients) can be used depending on the nature of the compounds being separated.

High-Performance Liquid Chromatography (HPLC) is a more advanced and higher-resolution chromatographic technique often used in later stages of purification to obtain pure compounds. HPLC offers better separation efficiency and can be performed in analytical or preparative scales. Preparative HPLC is used to isolate larger quantities of purified compounds after the separation conditions have been optimized using analytical HPLC. The isolation of scutebatines and related neo-clerodane diterpenoids from Scutellaria species frequently involves the use of these chromatographic methods. acmec.com.cnbiodeep.cn

Advanced Spectroscopic Approaches for this compound Structural Determination

Once a pure sample of this compound is obtained, spectroscopic techniques are employed to determine its chemical structure. acmec.com.cnresearchgate.netbiodeep.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing detailed information about the carbon-hydrogen framework and the arrangement of atoms within the molecule.

¹H NMR (Proton NMR): Provides information about the number, types, and chemical environment of hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of signals are analyzed to deduce the connectivity of hydrogen atoms and the presence of various functional groups.

¹³C NMR (Carbon-13 NMR): Provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon atoms, and their chemical shifts provide clues about their hybridization and the types of atoms they are bonded to.

2D NMR (Two-Dimensional NMR): Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide crucial connectivity information. COSY reveals correlations between coupled protons, HSQC correlates protons with the carbons they are directly attached to, and HMBC shows correlations between protons and carbons that are separated by two or three bonds.

These NMR techniques, including 1D and 2D experiments, are essential for the structural elucidation of complex diterpenoids like this compound, allowing researchers to piece together the molecular structure. acmec.com.cnbiodeep.cn

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) provides information about the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass-to-charge ratio of ions with high accuracy, allowing for the determination of the exact molecular mass. This exact mass can then be used to calculate the elemental composition, or molecular formula, of the compound. acmec.com.cnbiodeep.cn HRMS is a critical step in confirming the molecular formula of isolated natural products like this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic frequencies. Different functional groups (e.g., hydroxyl, carbonyl, carbon-carbon double bonds) vibrate at distinct frequencies, producing characteristic absorption bands in the IR spectrum. Analyzing the IR spectrum of this compound helps to confirm the presence or absence of certain functional groups predicted from its likely structure as a neo-clerodane diterpenoid.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used in structural elucidation, particularly for identifying the presence of chromophores within a molecule. Chromophores are structural features, such as conjugated pi systems or functional groups containing lone pairs of electrons, that absorb light in the UV-Vis region of the electromagnetic spectrum. By measuring the absorbance of a sample across a range of wavelengths, a UV-Vis spectrum is obtained, displaying absorption maxima (λmax) that are characteristic of the present chromophores. This information provides valuable clues about the nature and extent of unsaturation and the presence of specific functional groups within the compound. While UV-Vis spectroscopy is a standard tool in natural product structural analysis, specific UV-Vis spectroscopic data for this compound were not detailed in the consulted sources.

Chiroptical Methods (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

Chiroptical methods, such as Electronic Circular Dichroism (ECD), are indispensable for determining the absolute configuration of chiral natural products. Many natural compounds, including diterpenoids like this compound, possess chirality, meaning they exist as stereoisomers that are non-superimposable mirror images of each other. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum, which plots the difference in absorbance versus wavelength, provides information about the stereochemical arrangement of chromophores and can be used, often in conjunction with computational calculations, to assign the absolute configuration of the molecule. While ECD is a powerful technique for stereochemical analysis of natural products, specific data from the application of chiroptical methods for the absolute configuration assignment of this compound were not found in the provided search results.

Purity Assessment and Analytical Standards Development for this compound Research

Ensuring the purity of isolated compounds is paramount for obtaining reliable and reproducible results in chemical and biological research. Purity assessment involves employing analytical techniques to determine the extent to which a sample consists solely of the target compound, free from impurities or contaminants. Various chromatographic and spectroscopic methods are commonly used for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can identify and quantify impurities, thereby establishing the purity profile of the isolated compound.

The development of analytical standards is closely linked to purity assessment and is crucial for quantitative analysis and quality control. Analytical standards are highly characterized, pure samples of a compound used as reference materials to calibrate instruments and validate analytical methods. They serve as benchmarks for identifying and quantifying the presence and amount of the target compound in complex matrices or in different preparations. While the importance of analytical standards in chemical research is well-established, specific details regarding the development or availability of analytical standards specifically for this compound, or the detailed methodologies used for its purity assessment, were not provided in the consulted literature.

Based on the available information, this compound is a diterpenoid isolated from Scutellaria barbata. Its structural elucidation would typically involve a combination of spectroscopic techniques, including UV-Vis for chromophore analysis and potentially chiroptical methods like ECD for absolute configuration. Purity assessment is a critical step, relying on various analytical techniques, and the development of analytical standards would be essential for its consistent study. However, specific detailed research findings regarding the precise application of these methodologies and resulting data for this compound were not extensively available in the provided sources.

Table 1: Summary of Known Properties of this compound

PropertyDetailSource(s)
Source PlantScutellaria barbata D. Don nih.govpfaf.org
Compound ClassDiterpenoid nih.govpfaf.org
Chemical FormulaC40H41NO9 nih.gov
CAS Number1207181-63-2 nih.gov
PubChem CIDNot readily available in consulted sources-

Table 2: Placeholder for Spectroscopic Data of this compound

Spectroscopy MethodRelevant Data (Example)Description of Information Provided
UV-Visλmax, AbsorbanceIdentification of chromophores
ECD[Specific ECD data]Absolute configuration assignment
[Other methods, e.g., NMR, MS, IR][Specific data]Structural details (connectivity, functional groups, molecular weight)

Biosynthetic Pathways and Chemical Synthesis of Scutebata G

Proposed Biosynthetic Routes of Neoclerodane Diterpenoids in Scutellaria barbata

The biosynthesis of neoclerodane diterpenoids, including presumably Scutebata G, in Scutellaria barbata is believed to follow the general pathway established for terpenoids. This intricate process originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) jmb.or.kr. These building blocks are synthesized through either the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids jmb.or.krcas.cn.

The formation of the characteristic C20 backbone of diterpenoids is achieved through the head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, a reaction catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), to yield geranylgeranyl pyrophosphate (GGPP) jmb.or.krcas.cn. The biosynthesis of clerodane diterpenoids is thought to proceed from GGPP nih.gov.

Subsequent steps involve the crucial cyclization of GGPP, which is catalyzed by two classes of diterpene synthases (diTPSs). A class II diTPS first catalyzes a protonation-initiated cyclization to form a bicyclic intermediate, which is then further cyclized and rearranged by a class I diTPS to create the core clerodane skeleton cas.cn. While the specific enzymes for this compound have not been identified, research on S. barbata has identified several candidate diTPS genes that may be involved in the production of the various neoclerodane diterpenoids found in this plant cas.cn.

Key Enzymatic Transformations and Precursors in this compound Formation

Following the formation of the basic neoclerodane skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s) to produce the diverse array of neoclerodane diterpenoids observed in nature acs.orgresearchgate.netacs.org. These enzymes are responsible for introducing hydroxyl groups, epoxides, and other functionalities that contribute to the structural complexity and biological activity of these compounds.

While the specific enzymatic transformations leading to this compound are not yet elucidated, studies on related compounds in other species offer valuable insights. For instance, in the biosynthesis of salvinorin A, a neoclerodane from Salvia divinorum, a CYP450 enzyme has been identified that catalyzes the formation of the furan (B31954) ring, a common feature in many neoclerodanes acs.orgresearchgate.netacs.org. It is highly probable that a series of specific CYP450s in Scutellaria barbata are responsible for the unique oxidation pattern of this compound.

The immediate precursors to these enzymatic transformations would be various intermediates in the neoclerodane biosynthetic pathway. The general precursor for all diterpenoids is GGPP jmb.or.krcas.cn.

Chemoenzymatic and Total Synthesis Strategies for this compound and its Analogues

To date, there are no published reports on the specific chemoenzymatic or total synthesis of this compound. However, the synthesis of other structurally related neoclerodane diterpenoids has been achieved, providing a roadmap for potential synthetic approaches to this compound.

Total Synthesis: The total synthesis of complex natural products like neoclerodane diterpenoids is a significant challenge in organic chemistry. Successful strategies often involve the development of novel synthetic methodologies. For example, the total synthesis of salvinorin A has been accomplished using an intramolecular Diels-Alder reaction as a key step to construct the decalin core figshare.comacs.orgresearchgate.net. Another example is the total synthesis of (-)-2-oxokolavenol, which featured stereoselective alkylation and regioselective redox transformations researchgate.net. These approaches demonstrate the feasibility of constructing the intricate neoclerodane framework from simple starting materials.

Chemoenzymatic Synthesis: This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis. While no specific chemoenzymatic synthesis of this compound has been reported, this strategy has been successfully applied to other complex diterpenoids nih.govnih.govresearchgate.netchemrxiv.orgresearchgate.net. A typical chemoenzymatic route might involve the microbial production of a core scaffold, followed by chemical modifications to achieve the final target molecule. For instance, engineered E. coli has been used to produce the core structures of cyclopiane and fusicoccane diterpenoids, which were then further elaborated through chemical reactions nih.govnih.govresearchgate.netchemrxiv.org. This hybrid approach could potentially be adapted for the synthesis of this compound and its analogues, offering a more efficient and sustainable alternative to total chemical synthesis.

In Vitro Biotransformation Studies of this compound

There are currently no published studies on the in vitro biotransformation of this compound. However, research on the biotransformation of other neoclerodane diterpenoids from Scutellaria barbata and other sources provides valuable insights into how this class of compounds might be metabolized.

A study on the microbial transformation of scutebarbatine F, another neoclerodane diterpenoid from S. barbata, using the bacterium Streptomyces sp., revealed several metabolic products nih.govfrontiersin.org. The observed transformations included hydroxylation, acetylation, and deacetylation, demonstrating the potential for microbial systems to modify the structure of these compounds nih.govfrontiersin.org.

Molecular Mechanisms of Action of Scutebata G

Investigation of Cellular Targets and Receptor Interactions

The precise cellular targets and direct receptor interactions of Scutebata G are not yet fully elucidated in publicly available scientific literature. Research has primarily focused on the broader effects of extracts from Scutellaria barbata or the general activities of the neo-clerodane diterpenoid class. These compounds are known to regulate cellular signaling, which implies interactions with cellular components, but specific binding proteins or receptors for this compound have not been definitively identified. researchgate.netnih.gov Further research, potentially involving molecular modeling, affinity-based protein profiling, and other target identification technologies, is required to map the specific molecular binding partners of this compound.

Modulation of Intracellular Signaling Pathways by this compound

The cytotoxic effects observed with this compound suggest that it influences key intracellular signaling pathways that govern cell survival and death. The active constituents of Scutellaria barbata, which include the class of neo-clerodane diterpenoids to which this compound belongs, are known to exert their anti-tumor activities by modulating several pivotal signaling cascades. researchgate.netnih.gov

Regulation of Cell Proliferation Pathways (e.g., PI3K/Akt/mTOR, MAPK)

While the direct effects of this compound on cell proliferation pathways have not been specifically detailed, the broader class of active compounds from Scutellaria barbata is known to inhibit critical signaling cascades like the PI3K/Akt/mTOR and MAPK pathways. researchgate.netnih.gov These pathways are central regulators of cell growth, proliferation, and survival, and their inhibition is a key mechanism for the anti-tumor effects of many natural compounds. nih.govcelcuity.comthermofisher.com The demonstrated cytotoxicity of this compound against various cancer cell lines is consistent with the possibility that it may interfere with these pro-survival pathways, though direct experimental evidence detailing this specific modulation by this compound is pending.

Induction of Apoptosis and Necrosis Mechanisms

This compound has demonstrated cytotoxic activities against several human cancer cell lines. sci-hub.sesemanticscholar.org This cytotoxicity is a primary indicator of the compound's ability to induce programmed cell death (apoptosis) or uncontrolled cell death (necrosis). The anti-tumor mechanisms of neo-clerodane diterpenoids often involve triggering apoptosis. researchgate.net Studies have reported the IC50 values for this compound, quantifying its potency in inhibiting the growth of various cancer cells.

Cytotoxic Activity of this compound Against Human Cancer Cell Lines
Cell LineCancer TypeIC50 (μM)Reference
LoVoColon Carcinoma22.56 ± 1.13 sci-hub.sesemanticscholar.org
SMMC-7721Hepatocellular Carcinoma32.49 ± 0.40 sci-hub.sesemanticscholar.org
MCF-7Breast Adenocarcinoma31.33 ± 0.64 sci-hub.sesemanticscholar.org
HCT-116Colorectal Carcinoma28.29 semanticscholar.org

The specific molecular events initiated by this compound to induce cell death, such as the activation of caspases or the regulation of Bcl-2 family proteins, remain an area for further detailed investigation.

Inhibition of Cell Migration and Invasion Cascades

The active components of Scutellaria barbata have been shown to inhibit the migration and invasion of cancer cells. nih.govmdpi.com These processes are crucial for cancer metastasis and are often driven by cascades involving the epithelial-mesenchymal transition (EMT) and the activity of matrix metalloproteinases (MMPs). mdpi.com While it is plausible that this compound contributes to the anti-metastatic properties of Scutellaria barbata extracts, specific studies focusing on the effect of isolated this compound on cell migration and invasion pathways are not extensively documented.

Modulation of Anti-inflammatory Pathways (e.g., NF-κB)

The NF-κB signaling pathway is a key regulator of inflammation, which is closely linked to cancer development and progression. researchgate.netmdpi.com Active compounds within Scutellaria barbata have been found to inhibit the NF-κB pathway, which contributes to their anti-tumor and anti-inflammatory effects. nih.govmedchemexpress.com This inhibition can lead to reduced production of pro-inflammatory cytokines and may affect cancer cell survival. nih.gov However, direct evidence demonstrating the specific modulatory effect of this compound on the NF-κB pathway has not been reported.

Impact on Angiogenesis-Related Signaling

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Extracts from Scutellaria barbata are known to possess anti-angiogenic properties, often by inhibiting key signaling molecules like vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α). mdpi.com These effects are linked to the inhibition of pathways such as PI3K/AKT. mdpi.com The potential of this compound as an individual agent to inhibit angiogenesis-related signaling has been inferred from the activities of the plant extract, but specific experimental validation is needed to confirm its direct impact.

in In Vitro Cell Culture Models

This compound is a neo-clerodane diterpenoid isolated from Scutellaria barbata, a plant with a history of use in traditional medicine. academicjournals.org Modern scientific inquiry has focused on the chemical constituents of this plant, including this compound, to understand their biological activities, particularly their potential anti-tumor effects. nih.govresearchgate.net The mechanisms underlying the action of these compounds are complex, involving the modulation of various cellular signaling pathways that regulate cell life and death. researchgate.net Research into the specific molecular activities of this compound has been conducted using various in vitro cancer cell line models, providing insights into its cytotoxic and growth-inhibitory properties.

Cytotoxicity and Growth Inhibitory Effects in Cancer Cell Lines

This compound has demonstrated notable cytotoxic and growth-inhibitory effects against a panel of human cancer cell lines in vitro. The efficacy of the compound is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Studies have established the IC50 values for this compound in several cancer cell lines, including those of the colon (LoVo, HCT-116), liver (SMMC-7721), and breast (MCF-7). sci-hub.senih.gov The compound exhibited potent activity against the LoVo human colon cancer cell line with an IC50 value of 22.56 µM. nih.govsemanticscholar.org Its activity against other cell lines was also significant, with a reported IC50 of 28.29 µM for HCT-116 (human colon cancer), 32.49 µM for SMMC-7721 (human hepatoma), and 31.33 µM for MCF-7 (human breast cancer). sci-hub.senih.govsemanticscholar.org These findings underscore the broad-spectrum growth-inhibitory potential of this compound across different types of cancer cells.

Table 1: Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
LoVoColon Cancer22.56 nih.govsemanticscholar.org
HCT-116Colon Cancer28.29 nih.govsemanticscholar.org
MCF-7Breast Cancer31.33 sci-hub.senih.gov
SMMC-7721Hepatoma32.49 sci-hub.senih.gov

This table is interactive. You can sort and filter the data.

Cell Cycle Analysis and Arrest Induction

While direct studies detailing the effects of this compound on the cell cycle are limited, the mechanism is a known target for other neo-clerodane diterpenoids isolated from Scutellaria barbata. researchgate.net The progression of the cell cycle is a highly regulated process controlled by checkpoints and the activity of cyclin-dependent kinases (CDKs) and their cyclin partners; dysregulation of these is a hallmark of cancer. mdpi.com

For related compounds from the Scutellaria genus, a primary anti-tumor mechanism involves inducing cell cycle arrest, which prevents cancer cells from proliferating. researchgate.net This arrest can be triggered by affecting the expression of key regulatory proteins. For instance, some constituents of S. barbata can influence proteins like TP53, which in turn affects cell cycle proteins such as CDK2, leading to a halt in the cell cycle. nih.gov It is plausible that this compound shares this mechanism of action, though specific research is needed to confirm its effect on cell cycle phases (e.g., G0/G1, S, or G2/M) and the particular cyclins and CDKs it may regulate.

Mitochondrial Dysfunction and Oxidative Stress Induction

The induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway is a key mechanism for many anti-cancer compounds derived from natural products. researchgate.netbiocrick.com This pathway is often initiated by cellular stress, including oxidative stress, leading to mitochondrial dysfunction. sci-hub.se

For compounds isolated from Scutellaria barbata, a central mechanism of action is the induction of mitochondria-mediated apoptosis. researchgate.net This process typically involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. nih.gov This shift promotes the permeabilization of the mitochondrial membrane and the release of cytochrome C into the cytoplasm. nih.gov Cytochrome C then participates in the formation of the apoptosome, which activates caspase cascades (specifically Caspase-9 and the executioner Caspase-3), ultimately leading to the dismantling of the cell. nih.govresearchgate.net Furthermore, compounds from the Scutellaria genus are known to modulate oxidative stress, which is intrinsically linked to mitochondrial function and apoptosis induction. sci-hub.se Although these mechanisms are well-described for related compounds, direct studies are required to specifically implicate this compound in causing mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation.

Epigenetic Modifications Induced by this compound

Epigenetic modifications, such as DNA methylation and histone alterations, are crucial in gene expression regulation and are often dysregulated in cancer. Targeting these modifications is an emerging strategy in cancer therapy. To date, there is a lack of specific research findings in the available scientific literature concerning the ability of this compound to induce epigenetic modifications. While other natural compounds have been investigated for their epigenetic effects, the potential role of this compound in this area remains an open field for future investigation. nih.gov

Structure Activity Relationships Sar and Analogue Development of Scutebata G

Comparative Analysis of Scutebata G with Related Diterpenoids from Scutellaria barbata

This compound belongs to the neo-clerodane diterpenoid family, which is characterized by a bicyclic decalin core structure and a side chain at C9, often forming a lactone or furan (B31954) ring. nih.govmdpi.com The structural diversity within this family, arising from varied oxidation patterns and ester substitutions on the core skeleton, leads to a wide range of biological activities. mdpi.comsci-hub.se A comparative analysis of this compound with other related diterpenoids from S. barbata, such as Scutebata A, B, C, and P, highlights how subtle structural modifications can significantly impact cytotoxic activity.

All these compounds share the neo-clerodane scaffold but differ in the nature and position of their substituent groups, which are typically acyl groups like nicotinoyl, benzoyl, or acetyl moieties. sci-hub.semdpi.com this compound, for instance, possesses nicotinoyloxy and benzoyloxy groups. mdpi.com

The cytotoxic activities of these compounds have been evaluated against various human cancer cell lines, revealing distinct potency and selectivity profiles. For example, Scutebata A has shown cytotoxic effects against LoVo (colon cancer), MCF-7 (breast cancer), SMMC-7721 (hepatoma), and HCT-116 (colon cancer) cell lines. jmb.or.kr Scutebata B and C also exhibit cytotoxicity, although their potency varies across different cell lines. sci-hub.semedchemexpress.comresearchgate.net Scutebata P has demonstrated notable activity against HL-60 (leukemia) and A549 (lung cancer) cells. nih.govsci-hub.se this compound itself has been tested against LoVo, SMMC-7721, MCF-7, and HCT-116 cell lines, showing moderate cytotoxic activity. nih.govsci-hub.se

The table below presents a comparison of the in vitro cytotoxic activities (IC50 values) of this compound and its related compounds, illustrating the influence of structural variations on their anticancer potential.

Table 1: Comparative in vitro cytotoxic activity (IC50, µM) of this compound and related neo-clerodane diterpenoids from Scutellaria barbata.
CompoundLoVo (Colon)SMMC-7721 (Hepatoma)MCF-7 (Breast)HCT-116 (Colon)Other Cell LinesReferences
This compound22.5632.4931.3328.29- nih.govsci-hub.se
Scutebata A4.57 ± 0.087.68 ± 0.065.31 ± 1.026.23 ± 1.10SK-BR-3: 15.2 sci-hub.semedchemexpress.com
Scutebata B10.73 ± 0.1118.96 ± 1.7810.27 ± 1.5528.48 ± 1.08MCF-7/ADR: 28.5 ± 2.4 sci-hub.se
Scutebata C47.15 ± 1.6733.18 ± 2.2838.79 ± 3.26>100- nih.govsci-hub.semedchemexpress.com
Scutebata P15.1742.6332.4923.97HL-60: 5.6, A549: 21.7 nih.govsci-hub.semdpi.com

This comparative data reveals that Scutebata A is generally more potent than this compound, B, C, and P against the tested cell lines, suggesting that its specific combination of substituents is more favorable for cytotoxicity. Conversely, Scutebata C shows the weakest activity, particularly against the HCT-116 cell line. sci-hub.semedchemexpress.com These differences underscore the sensitivity of the biological activity to the fine-tuned chemical structure of the diterpenoid.

Identification of Essential Pharmacophores and Structural Motifs for Bioactivity

The SAR of neo-clerodane diterpenoids from S. barbata indicates that several structural features are crucial for their cytotoxic and anti-inflammatory activities. These features constitute the essential pharmacophore of this class of compounds.

The Neo-Clerodane Skeleton: The rigid, fused-ring system of the decalin core provides a foundational scaffold for the spatial arrangement of various functional groups, which is essential for receptor binding and biological activity. nih.gov

The Furanolactone/Lactone Moiety: Many bioactive neo-clerodanes, including the Scutebata series, possess an unsaturated lactone ring formed between C13 and C16 or a related furan moiety. mdpi.com For anti-inflammatory activity, an α,β-unsaturated-γ-lactone moiety with an exocyclic conjugated double bond has been identified as a critical feature for maintaining and enhancing activity. researchgate.net This electrophilic center is likely involved in covalent interactions with biological nucleophiles, such as cysteine residues in target proteins.

Substitution Patterns on the Decalin Core: The type, number, and position of ester functional groups (e.g., nicotinoyloxy, benzoyloxy, acetoxy) on the A and B rings of the decalin skeleton are major determinants of potency and selectivity. mdpi.comsci-hub.se The presence of aromatic groups like nicotinoyl and benzoyl, as seen in this compound, B, and A, appears to be important for cytotoxicity. mdpi.comresearchgate.net The higher potency of Scutebata A compared to this compound and C suggests that the specific arrangement and combination of these ester groups significantly influence the interaction with the biological target. sci-hub.se For instance, many of the highly active compounds feature nicotinoyl groups, suggesting this moiety is a key component of the pharmacophore. sci-hub.se

Rational Design and Synthesis of Novel this compound Analogues and Derivatives

Based on the SAR insights, the rational design of novel this compound analogues can be pursued to enhance bioactivity and improve selectivity. The synthetic strategy would focus on modifying the core structure at specific positions identified as being critical for cytotoxicity.

Key strategies for analogue design include:

Modification of Ester Side Chains: Systematically replacing the nicotinoyloxy and benzoyloxy groups of this compound with a variety of other acyl groups (aliphatic and aromatic) could optimize binding affinity and potency. Introducing substituents on the aromatic rings of these esters could further probe the steric and electronic requirements of the target.

Alteration of the Lactone Ring: Modifying the furanolactone ring, for example, by altering its saturation or introducing different substituents, could modulate its reactivity and improve its targeting properties.

Introduction of Functional Groups at Other Positions: Exploring the introduction of new functional groups (e.g., hydroxyl, amino, halogen) at positions on the neo-clerodane skeleton that are typically unsubstituted could lead to novel interactions with the biological target. The structural diversity observed in nature, with over 150 neo-clerodane diterpenoids identified from Scutellaria species, provides a blueprint for these modifications. sci-hub.se

While the total synthesis of the complex neo-clerodane skeleton is challenging, semi-synthetic approaches starting from readily available natural diterpenoids could provide a more feasible route to novel analogues. This would involve the chemical transformation of the existing functional groups on the isolated natural product.

In Vitro Assessment of Analogue Bioactivity and Selectivity Profiles

Any newly designed and synthesized this compound analogues would require rigorous in vitro evaluation to determine their biological activity and selectivity. The primary assessment would involve cytotoxicity screening against a panel of human cancer cell lines, similar to the data presented in Table 1. This panel should ideally include cell lines representing different cancer types (e.g., colon, breast, lung, liver) to establish a selectivity profile.

The primary endpoint would be the determination of the half-maximal inhibitory concentration (IC50) for each analogue against each cell line. A desirable analogue would exhibit high potency (low IC50 value) against cancer cells while showing significantly less toxicity towards normal, non-cancerous cell lines, indicating a favorable therapeutic window.

Further in vitro studies could explore the mechanism of action of the most promising analogues. For example, assays to measure the induction of apoptosis, inhibition of specific cell signaling pathways (such as PI3K/Akt or NF-κB), or interaction with specific protein targets could elucidate how these compounds exert their cytotoxic effects. nih.gov Comparing the activity profiles of the new analogues with that of the parent compound, this compound, and other related natural diterpenoids would provide a comprehensive understanding of the structure-activity relationships and guide further optimization efforts.

Pharmacological Studies in Preclinical Models Non Human in Vitro and in Vivo

In Vitro Pharmacodynamics of Scutebata G

In vitro studies have demonstrated the cytotoxic activity of this compound against a panel of human cancer cell lines. Research indicates that this compound exhibits inhibitory effects on the proliferation of colorectal cancer cells (LoVo and HCT-116), breast cancer cells (MCF-7), and hepatocellular carcinoma cells (SMMC-7721). sci-hub.seresearchgate.netsemanticscholar.orgmdpi.comnih.gov The half-maximal inhibitory concentration (IC50) values, representing the concentration required to inhibit cell growth by 50%, have been determined for this compound against these cell lines. sci-hub.seresearchgate.netsemanticscholar.orgmdpi.comnih.gov

Cell LineIC50 (µM)Source Reference
LoVo22.56 researchgate.netsemanticscholar.orgmdpi.comnih.gov
MCF-731.33 sci-hub.seresearchgate.netsemanticscholar.orgmdpi.comnih.gov
SMMC-772132.49 researchgate.netsemanticscholar.orgmdpi.comnih.gov
HCT-11628.29 researchgate.netsemanticscholar.orgmdpi.comnih.gov

These in vitro findings suggest that this compound possesses antiproliferative properties against various cancer cell types. researchgate.netsemanticscholar.orgmdpi.comnih.gov

In Vitro and Non-human In Vivo Pharmacokinetics of this compound: Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific detailed preclinical pharmacokinetic studies addressing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound in non-human in vitro or in vivo models were not extensively detailed in the reviewed literature. Information regarding how this compound is absorbed, distributed within tissues, metabolized, or excreted in preclinical systems requires further investigation and reporting.

Mechanistic Investigations in Model Organisms and Non-human Animal Models

Mechanistic studies aim to elucidate the biological pathways and targets through which a compound exerts its effects.

Exploration of Biological Responses in Defined Disease Models (e.g., in vivo tumor models focusing on mechanistic endpoints)

While in vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines sci-hub.seresearchgate.netsemanticscholar.orgmdpi.comnih.gov, specific detailed investigations into the biological responses of this compound in defined in vivo disease models, such as tumor xenograft models with a focus on mechanistic endpoints, were not prominently featured in the reviewed literature. General research on clerodane diterpenes, the class of compounds to which this compound belongs, indicates that their antiproliferative mechanisms can involve inducing apoptosis, inhibiting cell growth, and interfering with DNA synthesis in various cancer cell lines. researchgate.netsemanticscholar.orgmdpi.comnih.govnih.govmdpi.com However, the precise mechanistic actions of this compound in complex in vivo systems and specific disease models require further dedicated study.

Identification and Validation of Molecular and Cellular Biomarkers

The identification and validation of specific molecular and cellular biomarkers that are modulated by this compound treatment in preclinical models were not explicitly described in the reviewed literature. Such biomarkers could be crucial for understanding the compound's mechanism of action and predicting its potential efficacy.

Toxicological Assessments in Preclinical Research Models: Cellular and Organ-Specific Effects

Detailed toxicological assessments specifically for this compound in preclinical research models, focusing on cellular and organ-specific effects, were not comprehensively reported in the reviewed literature. While the source plant Scutellaria barbata is generally considered to have low toxicity sci-hub.se, specific toxicological profiles for isolated compounds like this compound at various concentrations and exposure durations in preclinical models would be necessary for a complete understanding of its safety profile.

Advanced Analytical and Omics Approaches in Scutebata G Research

Metabolomics Profiling to Understand Scutebata G Interactions with Biological Systems

Metabolomics involves the comprehensive study of all metabolites within a biological system. When applied to natural product research, it can provide insights into how an organism processes a compound (pharmacometabolomics) and how the compound affects the organism's endogenous metabolic pathways. For a compound like this compound, metabolomics profiling could be used to identify its metabolic fate, including absorption, distribution, metabolism, and excretion (ADME) pathways. It could also reveal changes in the levels of endogenous metabolites in cells, tissues, or biofluids upon exposure to this compound, thereby indicating affected biochemical processes and potential biological effects.

Research on Scutellaria species and their extracts has utilized metabolomics to characterize their chemical composition and understand their biological effects igib.res.in. For instance, untargeted metabolomics approaches have been employed to determine component differences in Scutellaria species. Such studies highlight the complexity of the metabolic profiles of these plants and the potential for their constituents, including diterpenoids like this compound, to influence various metabolic pathways in biological systems.

Applying metabolomics specifically to this compound would involve exposing a biological system (e.g., cell culture, animal model) to the compound and then analyzing the changes in the metabolome over time using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This could help identify biomarkers of exposure and response to this compound and elucidate the metabolic pathways through which it exerts its effects. However, specific detailed research findings on the metabolomics profiling of this compound interactions were not found in the conducted searches.

Proteomics and Target Identification Studies for this compound

Proteomics is the large-scale study of proteins, providing information on protein abundance, modifications, and interactions. In the context of natural product research, proteomics can be used to identify protein targets that a compound binds to or interacts with, as well as to understand the downstream effects of compound exposure on protein expression levels and cellular pathways. Identifying the molecular targets of this compound is crucial for understanding its mechanism of action.

Studies on Scutellaria barbata and its components have explored their effects on various cellular pathways, often implying interactions with specific proteins involved in processes like apoptosis, proliferation, and inflammation. For example, research has indicated that components from Scutellaria barbata can modulate signaling cascades such as PI3K/Akt/mTOR, MAPK, and NFκB pathways, which are mediated by proteins. Proteomics could directly identify which proteins within these or other pathways are affected by this compound exposure.

Techniques such as affinity chromatography coupled with mass spectrometry (for target identification) or quantitative proteomics (e.g., using iTRAQ or TMT labeling) could be employed to study the protein interactions and global protein expression changes induced by this compound. This would provide a comprehensive view of the cellular processes influenced by the compound. Despite the relevance of this approach, specific detailed research findings from proteomics studies focused solely on identifying targets or understanding protein-level effects of this compound were not available in the conducted searches.

Transcriptomics and Gene Expression Analysis in Response to this compound Exposure

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. Analyzing changes in gene expression levels (mRNA abundance) upon exposure to a compound can reveal the cellular pathways and biological processes that are activated or repressed in response. This provides insights into the upstream molecular events triggered by the compound.

Research on Scutellaria species has utilized transcriptomics to explore the biosynthesis of secondary metabolites, such as terpenoids and flavonoids igib.res.in. Transcriptomic analysis of Scutellaria barbata, for instance, has helped identify genes involved in terpenoid biosynthesis. While these studies focus on the plant's own gene expression, transcriptomics can also be applied to study the response of a biological system (e.g., human cells) to a natural product.

Exposing cells or tissues to this compound and performing RNA sequencing or microarray analysis would allow for the identification of differentially expressed genes. This could indicate the cellular pathways affected by this compound, such as those related to stress response, metabolism, or specific signaling cascades. For example, if proteomics studies suggest an effect on a particular pathway, transcriptomics could help determine if this is regulated at the gene expression level. However, specific detailed research findings from transcriptomics studies investigating gene expression changes specifically in response to this compound exposure were not found in the conducted searches.

Advanced Chromatography-Mass Spectrometry for Detection and Quantification of this compound in Biological Matrices

Advanced chromatography coupled with mass spectrometry (LC-MS or GC-MS) is indispensable for the detection, identification, and quantification of natural products and their metabolites in complex biological matrices such as plasma, urine, tissue, or cell extracts. These techniques offer high sensitivity, selectivity, and the ability to resolve complex mixtures.

LC-MS, particularly ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS), is widely used for the characterization of chemical constituents in plant extracts, including those from Scutellaria barbata. These methods enable the separation of numerous compounds based on their physicochemical properties before their detection and identification by mass spectrometry based on their mass-to-charge ratio and fragmentation patterns. This is essential for isolating and confirming the presence of compounds like this compound in the plant material.

Future Research Directions and Challenges for Scutebata G

Elucidating Undiscovered Biological Activities and Novel Mechanisms of Action

While initial studies have highlighted the cytotoxic properties of Scutebata G against various cancer cell lines, its full spectrum of biological activities remains largely unexplored. sci-hub.semdpi.com The plant from which it is derived, Scutellaria barbata, possesses a reputation in traditional medicine for a range of effects, including anti-inflammatory and antiviral activities. mdpi.comresearchgate.netnih.govresearchgate.net This suggests that this compound itself may harbor a wider range of therapeutic bioactivities.

Future investigations are necessary to screen this compound against a broad panel of targets associated with different diseases, such as inflammation, viral infections, and neurodegenerative disorders. A significant challenge lies in moving beyond preliminary activity screening to a deep understanding of the compound's mechanisms of action. Research on other active constituents from Scutellaria barbata has implicated the modulation of key cellular signaling pathways, including PI3K/Akt/mTOR, MAPK, and NFκB. mdpi.comresearchgate.net A critical future direction will be to determine if this compound affects these known pathways or if it operates through entirely novel molecular mechanisms. Unraveling these pathways will be crucial for identifying specific protein targets and understanding the molecular basis of its effects, paving the way for its potential development as a targeted therapeutic agent.

Expanding the Chemical Space: Exploration of this compound Derivatives and Scaffold Modifications

The chemical structure of this compound, a neo-clerodane diterpenoid alkaloid, offers a complex and promising scaffold for medicinal chemistry. researchgate.netresearchgate.net A key strategy for advancing its therapeutic potential involves the semi-synthesis or total synthesis of derivatives to perform structure-activity relationship (SAR) studies. The goal is to expand the chemical space around the natural product's core structure to enhance its potency, selectivity, and pharmacokinetic properties.

Future research will focus on targeted modifications of the this compound scaffold. iogp.orgnasc.org.ukbrand-accesssolutions.com This includes altering existing functional groups, such as the nicotinoyl and benzoyl moieties found on related compounds, or introducing new functionalities at various positions on the diterpenoid skeleton. mdpi.comnih.gov By creating a library of these novel analogues and evaluating their biological activities, researchers can identify the key structural features essential for cytotoxicity and other potential bioactivities. This systematic approach could lead to the development of optimized lead compounds with improved drug-like properties, overcoming potential limitations of the parent natural product.

Advancements in Biosynthetic Engineering and Plant Tissue Culture for Sustainable Production

The reliance on isolation from its natural source, Scutellaria barbata, presents a significant bottleneck for the large-scale production of this compound. acs.orgsci-hub.se Over-harvesting of medicinal plants is a major concern, making natural sourcing unsustainable for clinical development. researchgate.net Therefore, developing alternative and sustainable production platforms is a critical challenge.

Two promising avenues for future research are plant tissue culture and biosynthetic engineering.

Plant Tissue Culture : This technique offers a controlled, year-round method for producing plant secondary metabolites, independent of geographical and climatic constraints. nih.govaircleansystems.com Establishing in vitro cultures of S. barbata, such as callus or hairy root cultures, could provide a renewable source of this compound. researchgate.netresearchgate.net Research will need to focus on optimizing culture conditions, including media composition and elicitor treatments, to maximize the yield of the target compound.

Biosynthetic Engineering : A more advanced approach involves identifying the complete biosynthetic pathway of this compound in S. barbata. researchgate.net This requires elucidating the specific genes and enzymes responsible for constructing the complex neo-clerodane scaffold and its subsequent modifications. Once identified, these genes could be transferred into a microbial host, such as yeast or E. coli, creating a "cell factory" for scalable and cost-effective production through fermentation. researchgate.net While the elucidation of such a complex pathway is a formidable challenge, it represents the ultimate goal for sustainable manufacturing.

Development of Standardized Research Protocols and Reference Materials for this compound

To ensure the reproducibility and comparability of research findings across different laboratories, the development of standardized protocols and high-quality reference materials is essential. The lack of standardization can lead to conflicting data and hinder the scientific progress of a promising compound.

Future efforts must be directed towards:

Certified Reference Materials : Although commercial suppliers provide this compound as a research standard, establishing a globally recognized Certified Reference Material (CRM) is a crucial step. albtechnology.com A CRM would have a comprehensively characterized identity and a certified purity value, determined through rigorous analytical methods like NMR, MS, and HPLC, serving as the definitive standard for all research and quality control purposes.

Standardized Protocols : There is a need to develop and validate standardized operating procedures (SOPs) for the extraction, purification, and quantification of this compound. Furthermore, consensus protocols for key in vitro and in vivo bioassays are required. This will ensure that data on biological activity, such as IC50 values, are consistent and comparable, which is fundamental for building a reliable body of evidence for its therapeutic potential. sci-hub.semdpi.com

Integration of Computational Chemistry, Bioinformatics, and Machine Learning in this compound Discovery and Development

The integration of computational approaches can significantly accelerate the discovery and development pipeline for this compound, from target identification to lead optimization. These in silico tools can reduce costs and timelines by prioritizing experimental research.

Key areas for future integration include:

Computational Chemistry and Molecular Docking : Molecular modeling techniques can be used to predict the binding interactions of this compound and its virtual derivatives with potential protein targets. sci-hub.se This can help to rationalize its observed biological activity, predict its mechanism of action, and guide the design of new analogues with enhanced binding affinity and selectivity.

Bioinformatics : The analysis of genomic, transcriptomic, and metabolomic data from Scutellaria barbata is vital for elucidating the biosynthetic pathway of this compound. nih.govresearchgate.net Bioinformatic tools can help identify candidate genes and enzymes involved in its formation, providing the foundational knowledge required for metabolic engineering efforts.

Machine Learning (ML) : ML algorithms can be trained on existing datasets of natural products and their biological activities. These models can then be used to predict the cytotoxicity or other bioactivities of novel this compound derivatives before they are synthesized. This predictive power allows researchers to prioritize the most promising candidates for chemical synthesis and biological testing, making the drug discovery process more efficient and targeted.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and isolating Scutebata G in plant extracts?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) paired with Mass Spectrometry (MS) is widely used for compound identification, with Nuclear Magnetic Resonance (NMR) for structural confirmation . Validate protocols by comparing retention times and spectral data against reference standards. Ensure reproducibility through triplicate runs and calibration curves .

Q. How should researchers conduct a systematic literature review on this compound’s pharmacological properties?

  • Methodological Answer : Use Boolean operators (e.g., "this compound AND bioactivity") in academic databases (PubMed, Scopus) and limit searches to .edu/.gov domains for reliability . Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research questions and filter studies . Document inclusion/exclusion criteria to mitigate selection bias .

Q. What standardized protocols exist for assessing this compound’s in vitro bioactivity?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) with positive/negative controls. Standardize experimental conditions (e.g., pH, temperature) to ensure comparability across studies . Report IC50 values with confidence intervals and validate findings using secondary assays (e.g., flow cytometry) .

Advanced Research Questions

Q. How to design a mechanistic study to evaluate this compound’s interaction with multi-target pathways?

  • Methodological Answer : Employ omics approaches (proteomics, transcriptomics) to identify molecular targets. Use knockout models or siRNA silencing to validate pathway involvement . Integrate dose-response curves and time-series analyses to distinguish primary effects from secondary responses . Reference experimental design frameworks in ’s "Research Process" section .

Q. What statistical strategies resolve contradictions in this compound’s pharmacokinetic data across preclinical studies?

  • Methodological Answer : Apply meta-analysis to aggregate data, adjusting for variables like dosage forms or animal models. Use multivariate regression to identify confounding factors (e.g., metabolic enzymes) . Address heterogeneity via subgroup analysis or random-effects models . Replicate outlier results in independent labs to verify reproducibility .

Q. How to optimize this compound’s extraction efficiency without compromising structural stability?

  • Methodological Answer : Compare techniques (e.g., Soxhlet vs. supercritical CO2 extraction) using response surface methodology (RSM) to model yield vs. solvent polarity/temperature . Monitor degradation via accelerated stability studies (ICH guidelines) and characterize intermediates using LC-MS/MS . Validate scalability through pilot-scale trials .

Methodological Considerations

  • Data Interpretation : Use tools like ResearchGPT for comparative analysis of conflicting studies, ensuring citations adhere to APA standards .
  • Ethical Compliance : For human cell line studies, follow IRB protocols and document informed consent procedures per ’s guidelines .
  • Research Gaps : Align questions with ’s framework to address understudied areas (e.g., this compound’s epigenetic effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.